molecular formula C10H17N3 B13282962 (3-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine

(3-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine

Cat. No.: B13282962
M. Wt: 179.26 g/mol
InChI Key: ATGTWIUKNDZXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

(3-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylbutan-2-yl)(pyrimidin-4-ylmethyl)amine
  • (3-Methylbutan-2-yl)(pyrimidin-6-ylmethyl)amine
  • (3-Methylbutan-2-yl)(pyrimidin-2-ylmethyl)amine

Uniqueness

(3-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .

Biological Activity

(3-Methylbutan-2-yl)(pyrimidin-5-ylmethyl)amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features a branched amine structure linked to a pyrimidine ring via a methylene bridge. This configuration is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Such interactions can modulate cellular signaling pathways, leading to diverse biological effects. The exact pathways involved depend on the specific biological context in which the compound is used.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features often exhibit antimicrobial activity. For instance, derivatives of pyrimidine have been shown to possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds typically range from 32 to 256 μg/ml, indicating moderate antibacterial activity .

Anticancer Activity

Research indicates that compounds structurally related to this compound may exhibit anticancer properties. For example, certain pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can trigger apoptosis in cancer cells, suggesting potential therapeutic applications in hematologic malignancies .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
(3-Methylbutan-2-yl)(pyrimidin-4-ylmethyl)amineSimilar branched amine structureDifferent pyrimidine position may affect activity
(3-Methylbutan-2-yl)(pyridine-5-ylmethyl)aminePyridine instead of pyrimidinePotentially different biological activity
(3-Methylbutan-2-yl)(thiazol-5-ylmethyl)amineContains thiazole ringDistinct reactivity and biological profile

The unique structural configuration of this compound may lead to distinct chemical and biological properties compared to its analogs, making it valuable for targeted research applications.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various pyrimidine derivatives, highlighting that modifications at the 5-position significantly influenced their efficacy against Staphylococcus aureus. The findings suggested that specific substituents could enhance binding affinity to bacterial targets .
  • Anticancer Potential : Another investigation focused on the anticancer activity of pyrimidine derivatives as CDK inhibitors. Compounds were tested in vitro for their ability to induce apoptosis in cancer cell lines, demonstrating promising results that warrant further exploration into their therapeutic potential .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-N-(pyrimidin-5-ylmethyl)butan-2-amine

InChI

InChI=1S/C10H17N3/c1-8(2)9(3)13-6-10-4-11-7-12-5-10/h4-5,7-9,13H,6H2,1-3H3

InChI Key

ATGTWIUKNDZXMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CN=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.